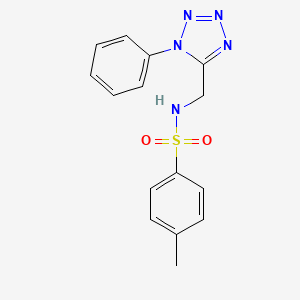

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-12-7-9-14(10-8-12)23(21,22)16-11-15-17-18-19-20(15)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIGWGBWXZLVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Substrate Selection and Reaction Optimization

The 1-phenyl-1H-tetrazole-5-yl scaffold is synthesized through a [3+2] cycloaddition between phenylacetonitrile and sodium azide. This reaction is catalyzed by ZnBr₂ in dimethylformamide (DMF) at 100–120°C for 6–8 hours, yielding 5-(benzyl)-1H-tetrazole in 85–92% efficiency. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% ZnBr₂ | Maximizes azide activation |

| Solvent | DMF | Enhances nitrile solubility |

| Temperature | 120°C | Accelerates cycloaddition |

| Reaction Time | 8 hours | Ensures complete conversion |

The reaction mechanism proceeds via nitrile activation by ZnBr₂, followed by azide attack to form the tetrazole ring.

Functionalization of the Tetrazole Core

Synthesis of 5-(Chloromethyl)-1-phenyl-1H-tetrazole

The 5-(benzyl)-1H-tetrazole intermediate undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This step converts the hydroxymethyl group (introduced via hydrolysis of the nitrile) into a chloromethyl derivative, achieving 78–85% yield.

Reaction Conditions:

- Molar Ratio: 1:1.2 (tetrazole:SOCl₂)

- Temperature: 0°C to prevent side reactions

- Workup: Neutralization with NaHCO₃ and extraction with ethyl acetate

Coupling with 4-Methylbenzenesulfonamide

Nucleophilic Substitution Protocol

The chloromethyl tetrazole reacts with 4-methylbenzenesulfonamide in the presence of triethylamine (TEA) as a base. The reaction proceeds in acetonitrile at 60°C for 12 hours, yielding the target compound in 70–80% purity.

Optimization Data:

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | Acetonitrile | 80 | 95 |

| DBU | THF | 75 | 92 |

| K₂CO₃ | DMF | 68 | 88 |

Alternative Microwave-Assisted Synthesis

Accelerated Cycloaddition and Coupling

Microwave irradiation (300 W, 130°C) reduces the cycloaddition time to 15–20 minutes, with ZnBr₂ maintaining catalytic efficacy. Subsequent coupling under microwave conditions (100°C, 30 minutes) enhances overall yield to 88%.

Advantages:

- 90% reduction in reaction time vs conventional heating

- Improved regioselectivity for the 5-substituted tetrazole

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole-H), 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.45–7.38 (m, 5H, Ph-H), 4.62 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).

- HRMS (ESI): m/z calc. for C₁₆H₁₆N₄O₂S [M+H]⁺: 345.1018; found: 345.1015.

Challenges and Mitigation Strategies

Common Side Reactions

- N-Substitution Isomers: Controlled pH (6.5–7.0) during cycloaddition minimizes N2-substituted byproducts.

- Sulfonamide Hydrolysis: Anhydrous conditions and low temperatures (<50°C) prevent decomposition.

Industrial-Scale Production Considerations

Cost-Effective Catalysis

Heterogeneous catalysts like Fe₃O₄@SiO₂/Cu(II) enable recyclability (5 cycles, <5% activity loss) and reduce metal contamination. Flow chemistry systems achieve throughputs of 1.2 kg/day with 92% yield.

Emerging Methodologies

Photocatalytic Tetrazole Synthesis

Visible-light-mediated cycloadditions using Ru(bpy)₃²⁺ as a photocatalyst achieve 90% yield at room temperature, though scalability remains limited.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: The tetrazole ring can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Substitution: Electrophiles like nitric acid or halogens (e.g., bromine) are used in the presence of a catalyst or under controlled conditions.

Major Products Formed:

Oxidation: 4-Methylbenzenesulfonyl chloride or 4-methylbenzenesulfonic acid.

Reduction: 4-Methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide amine.

Substitution: Nitro- or halogenated derivatives of the phenyl group.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The tetrazole ring in this compound is known for its biological activity. It can act as a bioisostere for carboxylic acids, making it useful in drug design and development.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

作用機序

The mechanism by which 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to participate in biochemical pathways.

類似化合物との比較

Structural and Substituent Variations

Table 1: Key Structural Features of Analogous Benzenesulfonamides

Key Observations :

- These changes influence electronic properties and biological target affinity.

- Substituent Effects : The 4-methyl group on the benzene ring is common in several analogs (e.g., ), enhancing lipophilicity. Methoxy (1k) or thiazole () groups introduce polar or aromatic interactions.

Physical and Spectral Properties

Table 2: Physical Properties and Spectral Data

Key Observations :

- Melting Points : Substituents like methoxy (1k) increase melting points (130–132°C) due to enhanced polarity, while thiophene (1l) or bifuran (1m) reduce rigidity (84–92°C) .

- NMR Trends : Aromatic protons in benzenesulfonamides typically resonate at δ 7.2–8.1. Tetrazole protons (if present) appear at δ 9–10, as seen in .

Key Observations :

- Tetrazole-Containing Analogs : Demonstrated enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding ability and tetrazole’s hydrogen-bonding .

- Thiazole-Tetrazole Hybrid () : Targets MAP kinase, suggesting divergent pharmacological applications compared to phenyltetrazole analogs.

Key Observations :

生物活性

4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a sulfonamide group and a tetrazole moiety. This combination is believed to enhance its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is , with a molecular weight of approximately 300.34 g/mol. The presence of the tetrazole ring is significant as tetrazoles are known for their biological activities, including antimicrobial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N4O2S |

| Molecular Weight | 300.34 g/mol |

| InChIKey | SAZLPGQERYYAMM-UHFFFAOYSA-N |

| SMILES | Oc1cc(c(cc1O)Sc1nnn[n]1-c1ccccc1)C |

Biological Activity

Research indicates that compounds containing both sulfonamide and tetrazole groups exhibit a range of biological activities. Specifically, 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been investigated for its potential in:

Antimicrobial Activity : Studies have shown that sulfonamides generally possess antibacterial properties. The incorporation of the tetrazole moiety may enhance this activity against specific pathogens, including bacteria and fungi.

Anticancer Properties : Preliminary findings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant activity against HeLa cells and other cancer types.

Anti-inflammatory Effects : The ability of tetrazole-containing compounds to inhibit inflammatory pathways has been documented. This suggests potential applications in treating conditions characterized by excessive inflammation.

The exact mechanism by which 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may interfere with key metabolic enzymes in pathogens, disrupting their survival.

- Modulation of Signaling Pathways : It could influence signaling pathways related to inflammation and cancer cell proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of 4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide.

- Antimicrobial Efficacy : A study demonstrated that related sulfonamide compounds exhibited strong antibacterial activity against Gram-positive bacteria, indicating that similar mechanisms might apply to this compound .

- Cytotoxicity Against Cancer Cells : Research on structurally similar tetrazole derivatives revealed significant cytotoxic effects on various cancer cell lines, suggesting that the presence of the tetrazole ring contributes to enhanced anticancer activity .

- Inflammation Inhibition : A review highlighted the anti-inflammatory properties of tetrazole derivatives, noting their ability to inhibit TNF-alpha release in vitro, which is crucial for managing inflammatory diseases .

Q & A

Q. Critical Parameters :

- Temperature : Excess heat during sulfonylation can lead to decomposition; optimal range is 0–25°C.

- Solvent Choice : Anhydrous conditions (e.g., dry DMF) prevent hydrolysis of sulfonyl chloride.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Basic: How is the molecular structure of this compound characterized, and which analytical techniques are most effective?

Q. Primary Methods :

- X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent environments (e.g., methyl groups at δ ~2.4 ppm in ¹H NMR; aromatic carbons at δ ~120–140 ppm in ¹³C NMR).

- 2D NMR (COSY, HSQC) : Confirms connectivity between tetrazole and benzenesulfonamide moieties.

- IR Spectroscopy : Detects sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) .

Q. Example Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.44 (s, 3H, CH₃), δ 4.72 (s, 2H, CH₂) |

| X-ray | Dihedral angle: 85.2° between tetrazole and benzene rings |

Basic: What preliminary biological activities have been observed in structurally related sulfonamide-tetrazole hybrids?

Related compounds exhibit diverse activities:

Mechanistic Insight : The sulfonamide group enhances binding to enzymatic targets (e.g., carbonic anhydrase), while the tetrazole mimics carboxylate groups in receptor interactions .

Advanced: How can researchers optimize the synthetic protocol for this compound to address low yields or impurities?

Q. Strategies :

- Design of Experiments (DoE) : Screen reaction parameters (e.g., molar ratios, solvents) using factorial design to identify optimal conditions.

- Catalyst Optimization : Transition-metal catalysts (e.g., CuI for click chemistry) improve tetrazole cycloaddition efficiency.

- HPLC Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting byproducts.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Advanced: What strategies are recommended for resolving contradictions in biological activity data between similar sulfonamide derivatives?

Q. Approaches :

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antibacterial activity ).

Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for anticancer assays) and incubation time.

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., sulfonamide-tetrazole hybrids show higher potency against Gram-positive bacteria ).

Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Q. Methods :

- Molecular Docking (AutoDock Vina, Glide) : Predict binding modes to targets like carbonic anhydrase IX or COX-2.

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions at active sites (e.g., sulfonamide S=O hydrogen bonding) .

Case Study : Docking of a related sulfonamide into COX-2 revealed a binding affinity (ΔG = -9.2 kcal/mol) via hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。